(1S)-1-(3-Methyl(2-pyridyl))propylamine

Description

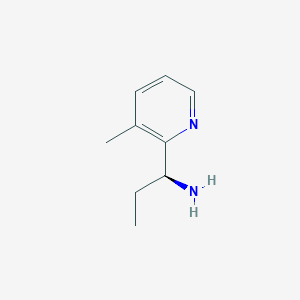

(1S)-1-(3-Methyl(2-pyridyl))propylamine is a chiral amine featuring a propylamine backbone substituted with a 3-methylpyridyl group at the chiral center (S-configuration). The stereochemistry (S-configuration) is critical for enantioselective interactions, as seen in bioactive compounds like AZD 3839 (a β-amyloid inhibitor) .

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(1S)-1-(3-methylpyridin-2-yl)propan-1-amine |

InChI |

InChI=1S/C9H14N2/c1-3-8(10)9-7(2)5-4-6-11-9/h4-6,8H,3,10H2,1-2H3/t8-/m0/s1 |

InChI Key |

KYBITTXNIHENDH-QMMMGPOBSA-N |

Isomeric SMILES |

CC[C@@H](C1=C(C=CC=N1)C)N |

Canonical SMILES |

CCC(C1=C(C=CC=N1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Methyl(2-pyridyl))propylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-methylpyridine.

Alkylation: The pyridine ring is alkylated using a suitable alkylating agent to introduce the propylamine chain.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (1S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Alkylation: Utilizing continuous flow reactors for efficient alkylation.

Chiral Catalysts: Employing chiral catalysts to enhance the selectivity of the desired enantiomer.

Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Methyl(2-pyridyl))propylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic substitution reactions using reagents like bromine or chlorine.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential

(1S)-1-(3-Methyl(2-pyridyl))propylamine is primarily researched for its potential therapeutic properties. It has been investigated as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.

Case Study: Antihistamine Activity

Research has demonstrated that derivatives of this compound exhibit antihistamine properties. A study involving the synthesis of related pyridine derivatives found that certain modifications enhanced their efficacy as antihistamines, suggesting that this compound could serve as a lead compound for further development .

Organic Synthesis

Ligand in Asymmetric Catalysis

The compound serves as an important ligand in asymmetric catalysis, where it can influence the stereochemical outcomes of reactions. Its chiral nature allows it to selectively stabilize certain transition states, leading to the preferential formation of one enantiomer over another. This application is crucial in the synthesis of chiral drugs .

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as a precursor for developing new drugs targeting neurological conditions. |

| Asymmetric Catalysis | Acts as a chiral ligand to control stereochemical outcomes in organic reactions. |

Research indicates that compounds with pyridine rings often exhibit significant biological activities. This compound has been studied for its interactions with various biomolecules, potentially affecting reaction pathways and selectivity in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))propylamine involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways related to its pharmacological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Pyridyl vs. Phenyl Substituents : The 3-methylpyridyl group in the target compound may enhance solubility and electronic interactions compared to phenyl-substituted analogs (e.g., AZD 3839) due to the nitrogen atom’s lone pair .

- Steric and Electronic Effects : Bulky substituents (e.g., cycloheptylpropyl in ) reduce reactivity in surface functionalization, whereas the target’s pyridyl group likely facilitates coordination or hydrogen bonding .

Reaction Kinetics and Thermodynamics

provides entropy of activation (ΔS≠) data for decomposition reactions of phosphonic acid derivatives:

- Negative ΔS≠: Observed in 1-(N-butylamino)-1-(2-pyridyl)-methylphosphonic acid (ΔS≠ = −49.1 J/K·mol), suggesting an associative mechanism.

- Positive ΔS≠: Found in 1-(N-phenylamino)-1-phenyl-methylphosphonic acid (ΔS≠ = +198.8 J/K·mol), indicative of an elimination process.

However, experimental data are needed for confirmation .

Biological Activity

(1S)-1-(3-Methyl(2-pyridyl))propylamine is a chiral amine characterized by its unique structural features, including a propylamine backbone and a pyridine ring. The compound's biological activity is of significant interest in pharmacological research due to its potential therapeutic applications and interactions with various biomolecules.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 192.27 g/mol. The presence of the pyridine moiety enhances its biological activity, making it a candidate for various medicinal applications. The compound's stereochemistry, specifically the (1S) configuration, may influence its pharmacological properties and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.27 g/mol |

| Chiral Center | Yes |

| Pyridine Ring | Present |

Neurotransmitter Interactions

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly through modulation of nicotinic acetylcholine receptors (nAChRs). Studies have shown that pyridine derivatives can act as positive allosteric modulators at α7 nAChRs, which are implicated in cognitive functions and sensory gating . The specific interactions of this compound with these receptors could provide insights into its potential therapeutic effects in cognitive disorders.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds containing similar structural motifs have demonstrated activity against various bacterial strains. For instance, coordination complexes derived from pyridine ligands have shown enhanced lipophilicity and permeability across bacterial membranes, leading to increased antimicrobial efficacy .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting that the compound could be developed as a novel antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Evaluation of Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The compound exhibited protective effects against oxidative stress-induced neuronal cell death, potentially through the modulation of nAChRs and reduction of inflammatory cytokines .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Receptor Modulation : Interaction with nAChRs may enhance neurotransmission and cognitive function.

- Antimicrobial Action : Increased membrane permeability in bacterial cells due to structural characteristics may enhance its antimicrobial efficacy.

- Neuroprotection : Reduction of oxidative stress and inflammation in neuronal cells may contribute to its neuroprotective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.